![molecular formula C20H22N2O4 B2982176 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 921842-94-6](/img/structure/B2982176.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Claisen—Eschenmoser Reaction : A study explored the reaction of N,N-Dimethylacetamide dimethyl acetal with substituted benzofurans and indoles, leading to various N,N-dimethylacetamide derivatives. This type of reaction showcases the synthetic versatility in creating complex molecules that could be structurally related to the compound of interest, potentially offering pathways for synthesizing or modifying it for scientific research applications (Mukhanova et al., 2007).
Antiallergic Activity : Research into dibenz[b,e]oxepin derivatives, structurally similar to the compound , has shown significant antiallergic properties. This suggests potential research applications in studying allergic responses or developing antiallergic agents (Ohshima et al., 1992).
Quantum Chemical Studies : Synthesis of new coumarins complemented by quantum chemical studies provided insights into the molecular orbitals and spatial characteristics of these compounds. Such studies could be relevant for understanding the electronic properties and reactivity of the compound , guiding its applications in material science or drug development (Al-Amiery et al., 2016).
Potential Applications in Pharmacology
Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Novel 1,4-benzodiazepine-2-ones have shown promising antidepressant and analgesic effects in preclinical studies. Research into similar compounds could explore their potential as therapeutic agents for mental health and pain management (Singh et al., 2010).
Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl) compounds have demonstrated significant anti-inflammatory activity. This indicates potential research applications in the development of new anti-inflammatory drugs or the study of inflammation mechanisms (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-5-4-6-15(9-13)25-11-18(23)21-14-7-8-17-16(10-14)22-19(24)20(2,3)12-26-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECRXZCZDYDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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